molecular formula C8H10BFO2S B6301435 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid;  95% CAS No. 2121512-42-1

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid; 95%

Cat. No. B6301435
CAS RN: 2121512-42-1
M. Wt: 200.04 g/mol
InChI Key: YRJUKGWQDIOKQU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid is a heterocyclic organic compound . It has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid is C7H8BFO2S . The compound has a molecular weight of 186.02 g/mol . The InChI string representation of the molecule is InChI=1S/C7H8BFO2S/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9/h2-4,10-11H,1H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³, a boiling point of 316.1±52.0 °C at 760 mmHg, and a flash point of 145.0±30.7 °C . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 freely rotating bonds . The topological polar surface area is 65.8 Ų .

properties

IUPAC Name

(3-fluoro-4-methyl-2-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJUKGWQDIOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)F)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid

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